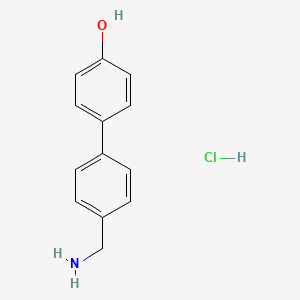
4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride is a useful research compound. Its molecular formula is C13H14ClNO and its molecular weight is 235.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 4’-(Aminomethyl)-1,1’-biphenyl-4-ol hydrochloride, also known as HEAT hydrochloride , is the α1-adrenoceptor . This receptor plays a crucial role in the regulation of various physiological processes, including vascular smooth muscle contraction, cardiac function, and neurotransmitter release from sympathetic nerves.
Mode of Action
HEAT hydrochloride acts as a highly selective α1-adrenoceptor antagonist . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, HEAT hydrochloride binds to the α1-adrenoceptor, blocking its interaction with its natural ligands, such as norepinephrine. This prevents the receptor’s activation and the subsequent physiological responses.
Result of Action
By blocking the α1-adrenoceptor, HEAT hydrochloride can reduce the physiological effects associated with the activation of this receptor. This includes a potential decrease in blood pressure and heart rate, making it potentially useful in conditions like hypertension .
Propiedades
IUPAC Name |
4-[4-(aminomethyl)phenyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12;/h1-8,15H,9,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEDNOYUBKSWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

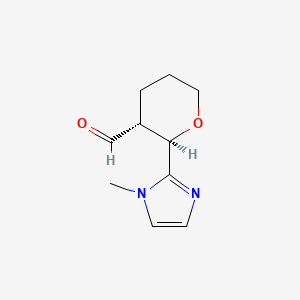
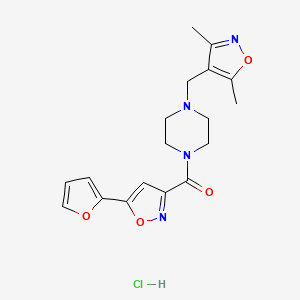
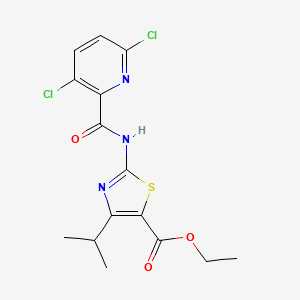
![(2-Ethylbenzo[d]thiazol-6-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3019298.png)
![3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3019299.png)
![N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide](/img/structure/B3019302.png)
![N-(4-ethoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3019306.png)
![Methyl 4-[[3-methyl-2-oxo-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B3019307.png)
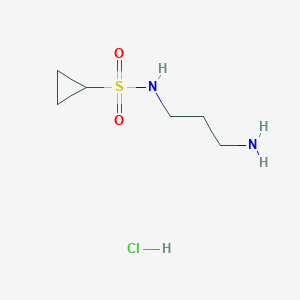
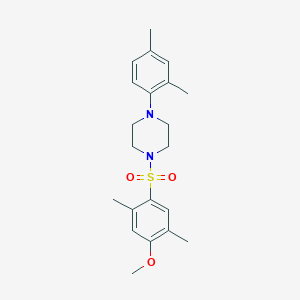
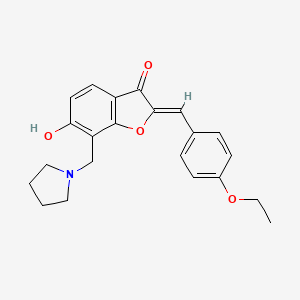

![2-(tert-Butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3019316.png)
